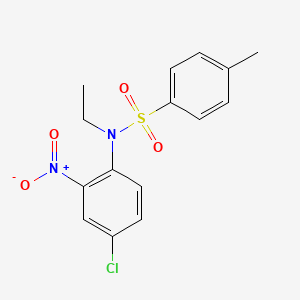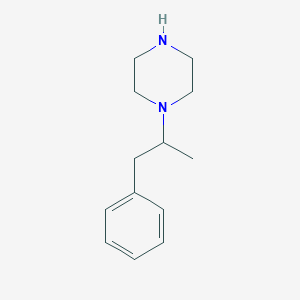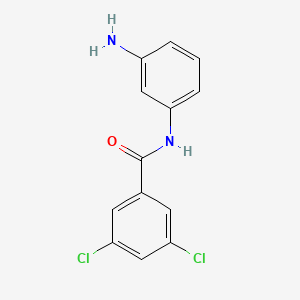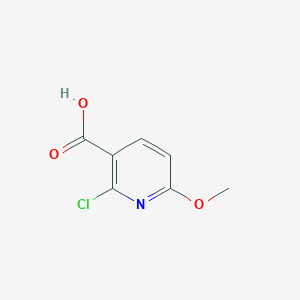
N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline” is a chemical compound with the linear formula (CH3)3SiC≡CC6H4N(CH3)2 . It has a molecular weight of 217.38 .
Molecular Structure Analysis
The molecular structure of this compound consists of a trimethylsilyl ethynyl group attached to an aniline group through a phenyl ring . The compound has a molecular weight of 217.38 .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 274.7±32.0 °C at 760 mmHg, and a flash point of 119.9±25.1 °C . It also has a molar refractivity of 69.8±0.4 cm3 .Wissenschaftliche Forschungsanwendungen
Electrochemical Silylation
Research has explored the electrochemical reduction of chlorotrimethylsilane and dichlorodimethylsilane in the presence of phenylacetylene, leading to silylated ethynyl and ethenyl derivatives. This process involves the use of Me3Si- anions and can yield mono- or disilylated products under varied conditions. The study discusses the mechanism of silylation in depth (Jouikov & Salaheev, 1996).
Fluorescent Thermometry
A study on N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline demonstrates its unique property of increased fluorescence intensity with rising temperature, which can be utilized for ratiometric temperature detection (Cao et al., 2014).
Nonlinear Optical Response in Organic Nanorods
Organic nanorods of a similar compound (N,N-dimethyl-4−4((4-(trifluoromethylsulfonyl)phenyl)ethynyl)aniline) have been studied for their nonlinear optical response. The research shows significant differences in linear and nonlinear optical properties in different morphologies and provides insights into the potential of such materials in solid-state organic device applications (Raymond et al., 2008).
Crystal Structures of Ethynyl-Substituted Compounds
A study focusing on diethyl [(arylamino)(4-ethynylphenyl)methyl]phosphonate derivatives, including compounds with trimethylsilyl-ethynyl groups, provides detailed insights into their crystal structures and interactions (Ouahrouch et al., 2013).
Synthesis of Poly(organophosphazenes)
Research on the synthesis of poly(bis[4-([trimethylsilyl]ethynyl)anilino]phosphazene) details the process and thermal reactivity of these polymers, highlighting their solubility and curable nature under moderate conditions (Chang et al., 1992).
Antibacterial Activities of Platinum Ethynyl Complexes
A study on sugar-containing platinum ethynyl complexes, including N-(4-trimethylsilylethynylphenyl)-β-D-glucopyranosylamine, demonstrates their effective antibacterial activity against various bacteria (Paul et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-[2-[4-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]phenyl]ethynyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NSi/c1-30(2)29-20-18-27(19-21-29)13-12-25-8-6-24(7-9-25)10-11-26-14-16-28(17-15-26)22-23-31(3,4)5/h6-9,14-21H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZOYZWFCKPYES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474298 |
Source


|
| Record name | N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
858363-73-2 |
Source


|
| Record name | N,N-Dimethyl-4-((4-((4-((trimethylsilyl)ethynyl)phenyl)ethynyl)phenyl)ethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1354324.png)



